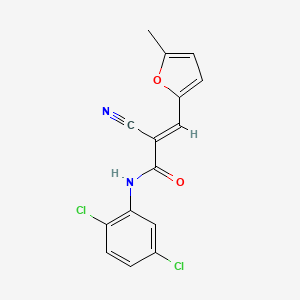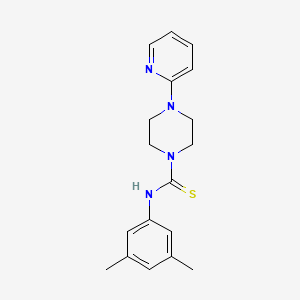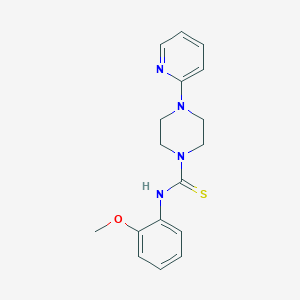
(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under controlled conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the furyl group: The furyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable furyl precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group may participate in nucleophilic addition reactions, while the dichlorophenyl and furyl groups may enhance binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE: can be compared with other acrylamide derivatives, such as:
Uniqueness
The presence of both cyano and furyl groups in 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H10Cl2N2O2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-9-2-4-12(21-9)6-10(8-18)15(20)19-14-7-11(16)3-5-13(14)17/h2-7H,1H3,(H,19,20)/b10-6+ |
InChI Key |
GWEBYEVAYKLQGG-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-Chlorophenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}-1-propanol](/img/structure/B10862450.png)

![N-[(3-ethoxypropyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B10862468.png)
![1-Ethanone, 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-](/img/structure/B10862480.png)
![2-{[4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10862488.png)

![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862500.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B10862504.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10862507.png)
![ethyl 1-[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-3-carboxylate](/img/structure/B10862508.png)
![3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862518.png)
![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862519.png)
![2-chloro-N-{[2-oxo-3-(trifluoromethyl)hexahydro-2H-cyclopenta[b]furan-3-yl]carbamoyl}benzenesulfonamide](/img/structure/B10862525.png)
![2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide](/img/structure/B10862534.png)
